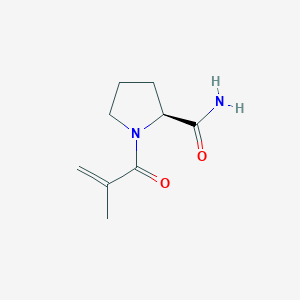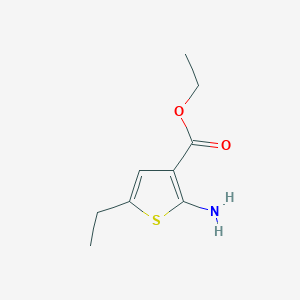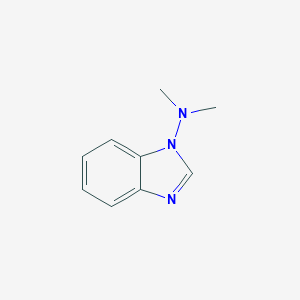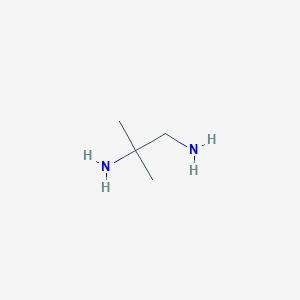
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development. This compound is also known as 2-methylacryloyl-L-prolyl-L-phenylalanine amide or MAPPA, and it is a derivative of the naturally occurring amino acid proline.
Wirkmechanismus
The mechanism of action of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed that this compound may exert its biological effects through the modulation of various signaling pathways in the body, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Biochemische Und Physiologische Effekte
Studies have shown that (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide exhibits various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammation process. Additionally, (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been shown to exhibit analgesic and antitumor properties in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound exhibits a range of biological activities, making it a useful tool for investigating various physiological processes. However, one limitation of using (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide. One area of interest is the development of novel drugs based on this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide and to investigate its potential applications in various disease states. Finally, research on the use of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide as a chiral auxiliary in organic synthesis may also be of interest.
Synthesemethoden
The synthesis of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide involves the reaction of proline with acryloyl chloride, followed by the addition of phenylalanine amide. This reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been the subject of extensive scientific research due to its potential applications in drug discovery and development. This compound has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. Additionally, (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been investigated for its potential use as a chiral auxiliary in organic synthesis.
Eigenschaften
CAS-Nummer |
118376-07-1 |
|---|---|
Produktname |
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide |
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)9(13)11-5-3-4-7(11)8(10)12/h7H,1,3-5H2,2H3,(H2,10,12)/t7-/m0/s1 |
InChI-Schlüssel |
QXJUJHJXHWICLH-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=C)C(=O)N1CCC[C@H]1C(=O)N |
SMILES |
CC(=C)C(=O)N1CCCC1C(=O)N |
Kanonische SMILES |
CC(=C)C(=O)N1CCCC1C(=O)N |
Synonyme |
2-Pyrrolidinecarboxamide,1-(2-methyl-1-oxo-2-propenyl)-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)


![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)





![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)